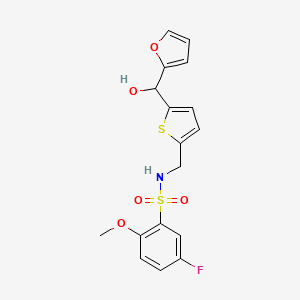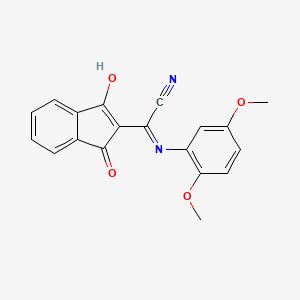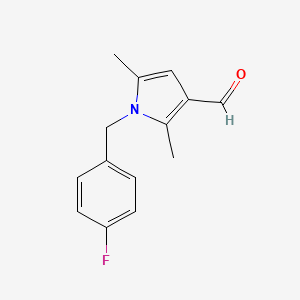
2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur Potenzial für die Entwicklung neuer Pharmazeutika gezeigt. Sie kann als Gerüst für die Entwicklung von Medikamenten verwendet werden, die auf bestimmte biologische Pfade abzielen. Ihre strukturellen Merkmale ermöglichen Modifikationen, die ihre Wirksamkeit verbessern und Nebenwirkungen reduzieren können, was sie zu einem wertvollen Kandidaten in der Wirkstoffforschung und -entwicklung machen .
Krebsforschung
In der Krebsforschung wurde diese Verbindung auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Studien haben gezeigt, dass Derivate dieser Verbindung das Wachstum von Krebszellen hemmen können, indem sie in ihre Stoffwechselwege eingreifen. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien, die im Vergleich zu traditionellen Behandlungen effektiver sind und weniger Nebenwirkungen haben .
Neuroprotektive Wirkstoffe
Die Forschung hat gezeigt, dass diese Verbindung neuroprotektive Eigenschaften haben könnte, was sie für die Untersuchung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson nützlich macht. Ihre Fähigkeit, Neuronen vor oxidativem Stress und Apoptose (programmierter Zelltod) zu schützen, deutet darauf hin, dass sie zu einem therapeutischen Mittel für diese Erkrankungen entwickelt werden könnte .
Antimikrobielle Wirkstoffe
Die Verbindung wurde auch auf ihre antimikrobiellen Eigenschaften untersucht. Sie hat Aktivität gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern gezeigt, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika macht. Dies ist besonders wichtig im Kontext der zunehmenden Antibiotikaresistenz .
Entzündungshemmende Wirkstoffe
Im Bereich der Entzündungsforschung wurde diese Verbindung auf ihre entzündungshemmenden Wirkungen untersucht. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen und Entzündungen in verschiedenen Modellen reduzieren. Dies macht sie zu einem potenziellen Kandidaten für die Behandlung entzündlicher Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankungen .
Antioxidative Forschung
Die antioxidativen Eigenschaften der Verbindung waren Gegenstand von Forschungsarbeiten, die darauf abzielen, oxidative-Stress-bedingte Krankheiten zu bekämpfen. Sie kann freie Radikale neutralisieren und oxidative Schäden in Zellen reduzieren, was bei Erkrankungen wie Herz-Kreislauf-Erkrankungen und Alterung von Vorteil ist .
Eigenschaften
IUPAC Name |
2-amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23-6-5-14-13(10-23)17(12(9-20)19(21)22-14)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-8H,5-6,10H2,1-4H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHBGQQXYWWNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)

![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430713.png)
![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)

![4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2430717.png)
![4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2430718.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)
![(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2430722.png)
![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)
